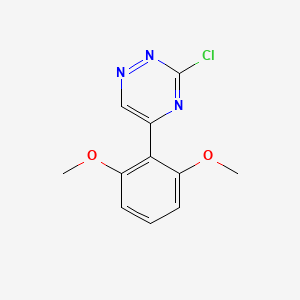

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine

Descripción

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a chloro group at position 3 and a 2,6-dimethoxyphenyl moiety at position 3. The 1,2,4-triazine core is a nitrogen-containing heterocycle known for its versatility in medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H10ClN3O2 |

|---|---|

Peso molecular |

251.67 g/mol |

Nombre IUPAC |

3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine |

InChI |

InChI=1S/C11H10ClN3O2/c1-16-8-4-3-5-9(17-2)10(8)7-6-13-15-11(12)14-7/h3-6H,1-2H3 |

Clave InChI |

SHTWFVOSEKVKLP-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Cloro-5-(2,6-dimetoxifenil)-1,2,4-triazina normalmente implica la reacción de 2,6-dimetoxianilina con cloruro cianúrico. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, bajo condiciones controladas de temperatura. El proceso implica la sustitución de átomos de cloro en el cloruro cianúrico por el grupo amina de 2,6-dimetoxianilina, lo que lleva a la formación del compuesto de triazina deseado.

Métodos de producción industrial

La producción industrial de 3-Cloro-5-(2,6-dimetoxifenil)-1,2,4-triazina sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y a escalar eficientemente el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

3-Cloro-5-(2,6-dimetoxifenil)-1,2,4-triazina se somete a varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación y derivados.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar moléculas más complejas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcoholes. Las reacciones se llevan a cabo normalmente en presencia de una base, como el hidróxido de sodio o el carbonato de potasio.

Reacciones de oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno o el borohidruro de sodio para la oxidación y la reducción, respectivamente.

Reacciones de acoplamiento: Los catalizadores de paladio y las bases como el carbonato de potasio se utilizan comúnmente en las reacciones de acoplamiento.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de amina del compuesto de triazina.

Aplicaciones Científicas De Investigación

Anticancer Applications

The triazine ring structure is known for its significant role in anticancer drug development. Various studies have demonstrated that compounds containing the 1,2,4-triazine moiety exhibit cytotoxic activities against different cancer cell lines.

- Mechanism of Action : Compounds similar to 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the ERK pathway and inhibiting phosphodiesterase enzymes .

-

Case Studies :

- A study reported that derivatives of 1,2,4-triazine exhibited IC50 values below 100 μM against human breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2) cell lines .

- Another investigation found that specific triazine derivatives led to significant increases in apoptotic cell populations in treated cultures .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The triazine derivatives have demonstrated effectiveness against various bacterial and fungal strains.

- Mechanism of Action : The antimicrobial activity is believed to arise from the ability of triazines to disrupt cellular processes in pathogens, potentially through enzyme inhibition or interference with nucleic acid synthesis .

- Research Findings :

Potential Antiviral Applications

Emerging research indicates that triazine compounds may possess antiviral properties.

- Mechanism of Action : The antiviral activity is hypothesized to be linked to the ability of these compounds to bind effectively to viral proteins and inhibit their function .

- Case Studies :

Biological Activities Summary Table

Mecanismo De Acción

El mecanismo de acción de 3-Cloro-5-(2,6-dimetoxifenil)-1,2,4-triazina implica su interacción con objetivos moleculares específicos. Los grupos cloro y dimetoxifenil juegan un papel crucial en su afinidad de unión y especificidad hacia estos objetivos. El compuesto puede inhibir o activar ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías y objetivos moleculares exactos dependen de la aplicación específica y los derivados utilizados.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

Spiro-1,2,4-triazine derivatives (7a–7d)

- Structure: Spiro-fused triazines with variable substituents.

- Key Differences: The spiro architecture introduces conformational rigidity, unlike the planar 3-chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine.

- Activity: Exhibited antioxidant properties (DPPH IC₅₀: 200–1,000 ppm), comparable to BHT and TBHQ .

Azolo[1,2,4]triazines (e.g., triazavirin, remdesivir)

- Structure: Fused triazines (e.g., pyrazolo- or pyrrolo-triazines).

- Key Differences: Annulated rings enhance structural stability and target specificity (e.g., antiviral activity via RNA polymerase inhibition) .

3-(Trifluoromethyl)benzo[e][1,2,4]triazines

- Structure: Benzannulated triazines with a CF₃ group at C3.

- Key Differences: The electron-withdrawing CF₃ group increases electrophilicity, contrasting with the electron-donating methoxy groups in the target compound .

Benzofuran-1,2,4-triazine hybrids Structure: 1,2,4-triazines linked to benzofuran moieties.

3,6-Diphenyl-1,2,4-triazine derivatives

- Structure: Diaryl-substituted triazines with variable C5 substituents (e.g., Cl, OH, sulfide).

- Key Differences: Symmetrical substitution at C3 and C6 contrasts with the asymmetrical substitution in the target compound, affecting solubility and aggregation behavior .

Actividad Biológica

3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.67 g/mol. The presence of the chlorine atom and the methoxy groups contributes significantly to its chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds featuring the 1,2,4-triazine moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116, HeLa, and MCF-7 . The mechanism often involves induction of apoptosis and inhibition of key enzymes involved in tumorigenesis.

- Enzyme Inhibition : Triazine derivatives have been found to inhibit enzymes like lysophosphatidic acid acyltransferase (LPAAT), which is elevated in certain tumor tissues. This inhibition can lead to reduced tumor growth and proliferation .

- Additional Biological Properties : Beyond anticancer effects, 1,2,4-triazines have shown potential as antiviral, fungicidal, insecticidal, and antimicrobial agents . Their structural versatility allows for modifications that enhance their biological efficacy.

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various triazine derivatives on cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 34 μM to 36 μM against HCT-116 and HeLa cells. The study highlighted that these compounds induced apoptosis through caspase activation and altered mitochondrial membrane potential .

Study 2: Mechanistic Insights

Another research focused on the mechanism of action of triazine derivatives in cancer treatment. It was found that these compounds could effectively disrupt cellular pathways by modulating enzyme activities related to cancer progression. The study emphasized the importance of structural modifications in enhancing biological activity .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Utilizing chlorinated phenols and appropriate reagents for triazine formation.

- Reaction Conditions : Conducting reactions under controlled temperatures with solvents conducive to triazine formation.

- Purification : Employing crystallization or chromatography techniques to isolate the desired compound.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-(2,6-dimethoxyphenyl)-1,2,4-triazine, and what experimental parameters require optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,2,4-triazine derivatives are often prepared by refluxing semicarbazones/thiosemicarbazones with sodium hydroxide (e.g., 6-(2-amino-3,5-substituted phenyl)-1,2,4-triazines) . Key parameters include reaction temperature (typically 80–120°C), solvent choice (DMF or glacial acetic acid), and stoichiometry of halogenated intermediates (e.g., 3-chloro substituent introduction). Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : - and -NMR to verify aromatic protons (2,6-dimethoxyphenyl) and triazine ring signals.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]).

- X-ray crystallography : For absolute stereochemical assignment, particularly if fused heterocycles are present .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

- Methodological Answer : Prioritize in vitro assays for:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., CDK inhibitors) using fluorometric substrates .

- Physicochemical profiling : SwissADME to predict logP, solubility, and drug-likeness .

Advanced Research Questions

Q. How do modifications to the triazine core or substituents (e.g., chloro, dimethoxyphenyl) affect anticancer activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling for aryl group variations. Test cytotoxicity across cell lines and compare with control drugs (e.g., celecoxib) .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Common challenges include:

- Signal overlap in NMR : Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton coupling.

- Low solubility in aqueous media : Employ DMSO as a co-solvent in bioassays (≤1% v/v to avoid cytotoxicity) .

- Thermal instability during GC-MS : Opt for ESI-MS instead of electron ionization .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies by:

- Standardizing assay conditions : Use identical cell lines, serum concentrations, and incubation times.

- Validating target engagement : Perform pull-down assays or surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., CDKs) .

- Replicating in orthogonal models : Compare in vitro results with ex vivo organoid models or zebrafish xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.